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molecular formula C12H17NO B7517809 (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol

(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol

Cat. No. B7517809
M. Wt: 191.27 g/mol
InChI Key: GTRJGGQNXFHOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608618B2

Procedure details

To a stirred solution of 1-Ethyl-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid methyl ester (123 mg, 0.56 mmol) in 1.5 mL of Et2O at 0° C. under nitrogen. LAH (1M in Et2O) was added dropwise with vigorous gas evolution and a white precipitate formation. After 30 min., TLC in 3/7 EtOAc/hexane showed complete loss of s.m. and appearance of a clean lower rf spot. The reaction was carefully quenched with 15% NaOH (3 mL) and 3 mL of Et2O was added and the mixture stirred rapidly at RT for 15 nin. The layers were separated and the aqueous layer extracted 1×10 mL with Et2O. The organics were combined, dried (MgSO4), filtered and concentrated to a clear oil corresponding to the desired alcohol (105 mg, 95%).
Name
1-Ethyl-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid methyl ester
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:15][CH3:16])[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].CCOC(C)=O.CCCCCC>CCOCC>[CH2:15]([N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:14][CH:5]([CH2:3][OH:2])[CH2:6]1)[CH3:16] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
1-Ethyl-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid methyl ester
Quantity
123 mg
Type
reactant
Smiles
COC(=O)C1CN(C2=CC=CC=C2C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred rapidly at RT for 15 nin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with 15% NaOH (3 mL) and 3 mL of Et2O
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted 1×10 mL with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil corresponding to the desired alcohol (105 mg, 95%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)N1CC(CC2=CC=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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